
terminal protein, Bacteriophage M2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terminal protein, Bacteriophage M2, is a crucial component in the replication process of bacteriophages. Bacteriophages, or phages, are viruses that infect and replicate within bacteria. Terminal protein acts as a primer for the initiation of replication, a reaction catalyzed by the viral DNA polymerase at the two DNA ends . This protein is essential for the successful replication and proliferation of the bacteriophage within its bacterial host.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of terminal protein, Bacteriophage M2, involves the propagation of bacteriophages in a suitable bacterial host. The process includes several steps:
Phage Propagation: Bacteriophages are propagated in a bacterial culture until a high titer is achieved.
Phage Clean-Up: The phage lysate is filtered through a 0.22 μm filter and treated with chloroform to remove bacterial contaminants.
Phage Concentration: Ultrafiltration is used to concentrate the phage particles.
Endotoxin Removal: Endotoxins are removed to produce a clean phage preparation.
Storage: The purified phage preparation is stored for continuous laboratory use.
Industrial Production Methods
Industrial production of terminal protein involves large-scale fermentation processes where bacteriophages are cultured in bioreactors. The process is similar to laboratory-scale preparation but on a larger scale, ensuring high yield and purity of the terminal protein.
Analyse Chemischer Reaktionen
Types of Reactions
Terminal protein, Bacteriophage M2, primarily undergoes protein-protein and protein-nucleic acid interactions. These interactions are essential for the assembly of the bacteriophage and its replication process .
Common Reagents and Conditions
The common reagents used in the preparation and purification of terminal protein include:
Chloroform: Used for phage clean-up.
Ultrafiltration membranes: Used for phage concentration.
Endotoxin removal agents: Used to purify the phage preparation.
Major Products Formed
The major product formed from these reactions is the purified terminal protein, which is essential for the replication of the bacteriophage.
Wissenschaftliche Forschungsanwendungen
Terminal protein, Bacteriophage M2, has several scientific research applications:
Molecular Biology: Used to study protein-protein and protein-nucleic acid interactions.
Virology: Essential for understanding the replication mechanisms of bacteriophages.
Biotechnology: Used in the development of phage-based delivery systems for gene therapy and drug delivery.
Wirkmechanismus
The mechanism of action of terminal protein involves its role as a primer for the initiation of DNA replication. The viral DNA polymerase catalyzes the reaction at the two DNA ends, elongating the nascent DNA chain in a processive manner. This coupling of strand displacement with elongation is crucial for the replication of the bacteriophage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to terminal protein, Bacteriophage M2, include:
MS2 Coat Protein: Involved in the assembly of the MS2 bacteriophage.
T4 Phage Proteins: Involved in the replication and assembly of T4 bacteriophage.
Uniqueness
The uniqueness of this compound, lies in its specific role as a primer for DNA replication, which is essential for the successful replication of the bacteriophage. This distinguishes it from other phage proteins that may have different roles in the phage life cycle.
Eigenschaften
CAS-Nummer |
139643-82-6 |
|---|---|
Molekularformel |
C117H179N25O34 |
Molekulargewicht |
2479.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C117H179N25O34/c1-13-66(12)96(140-103(162)73(32-21-23-47-119)125-98(157)72(31-20-22-46-118)127-104(163)78(51-61(2)3)130-99(158)74(33-24-48-123-117(121)122)126-100(159)77(42-45-91(148)149)129-113(172)95(65(10)11)139-111(170)80(53-63(6)7)132-101(160)75(40-43-89(144)145)124-97(156)71(120)58-92(150)151)115(174)142-50-26-35-88(142)114(173)141-49-25-34-87(141)112(171)137-85(60-94(154)155)110(169)136-84(59-93(152)153)109(168)135-82(56-68-29-18-15-19-30-68)107(166)134-81(55-67-27-16-14-17-28-67)106(165)128-76(41-44-90(146)147)102(161)131-79(52-62(4)5)105(164)133-83(57-69-36-38-70(143)39-37-69)108(167)138-86(116(175)176)54-64(8)9/h14-19,27-30,36-39,61-66,71-88,95-96,143H,13,20-26,31-35,40-60,118-120H2,1-12H3,(H,124,156)(H,125,157)(H,126,159)(H,127,163)(H,128,165)(H,129,172)(H,130,158)(H,131,161)(H,132,160)(H,133,164)(H,134,166)(H,135,168)(H,136,169)(H,137,171)(H,138,167)(H,139,170)(H,140,162)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,121,122,123)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
InChI-Schlüssel |
NPTSCMWNGWMXMA-NXVMTPNUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


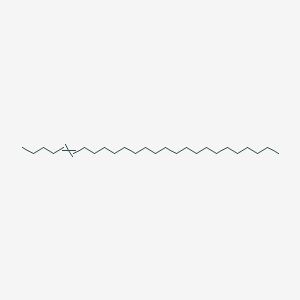
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
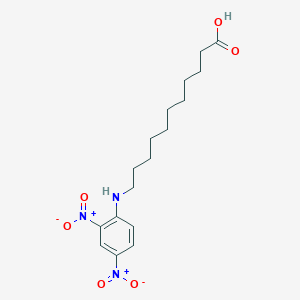

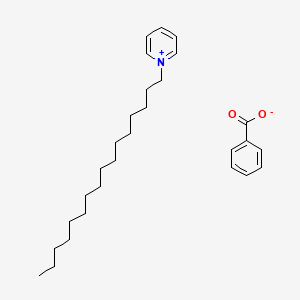
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
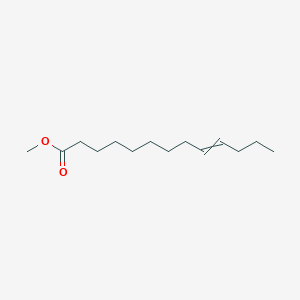
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)
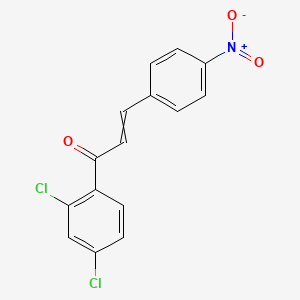

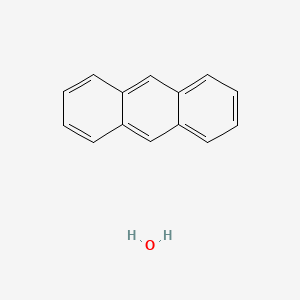
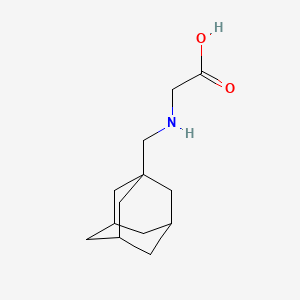

![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
